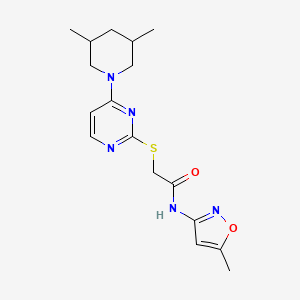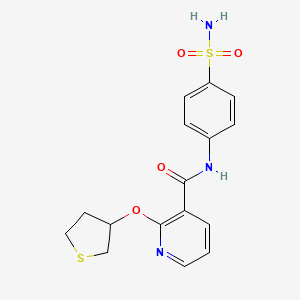![molecular formula C7H14ClNO3 B2354950 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride CAS No. 1793064-24-0](/img/structure/B2354950.png)
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride consists of a morpholine ring attached to a propanoic acid group . The molecular weight of the compound is approximately 195.644 Da .Physical And Chemical Properties Analysis
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride is a powder at room temperature . The compound has a molecular weight of 195.65 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its morpholine ring adopts a chair conformation, contributing to its stability through various hydrogen bonds, as explored by Mazur, Pitucha, and Rzączyńska (2007) (Mazur, Pitucha, & Rzączyńska, 2007).
Role in Synthesis of Antidepressants
The compound has been utilized in the synthesis of antidepressive agents, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride. This synthesis involved aminnation, cyclization, and acidification, demonstrating its potential in pharmacological research (Yuan, 2012) (Tao Yuan, 2012).
Antitumor Activity Exploration
Research into tertiary aminoalkanol hydrochlorides, which are synthesized using 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride, has shown potential in antitumor activity. This highlights the compound's relevance in cancer research and the development of new therapeutic agents (Isakhanyan et al., 2016) (Isakhanyan et al., 2016).
Blood Coagulation Influence
Studies have shown that derivatives of 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride, such as 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, can influence blood coagulation. These compounds, particularly those with morpholine radicals, have been found to possess hemostatic properties (Limanskii et al., 2009) (Limanskii et al., 2009).
Antibacterial Activity Research
The compound's derivatives have also been examined for their antibacterial activity. This includes studies on tertiary aminoalkanols hydrochlorides, derived from 3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride, providing valuable insights into developing new antimicrobial agents (Isakhanyan et al., 2014) (Isakhanyan et al., 2014).
Propriétés
IUPAC Name |
3-[(2R)-morpholin-2-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)2-1-6-5-8-3-4-11-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVGOJOQWDLARH-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2R)-morpholin-2-yl]propanoic acid hydrochloride | |
CAS RN |
1793064-24-0 |
Source


|
| Record name | 3-[(2R)-Morpholin-2-yl]propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)
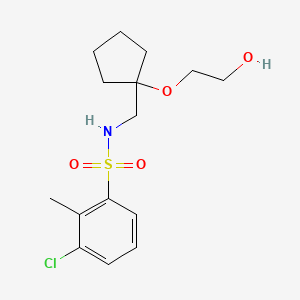
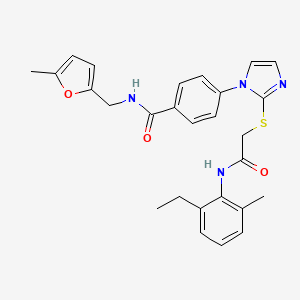

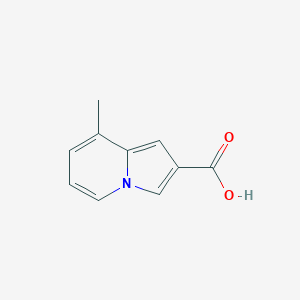
![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)
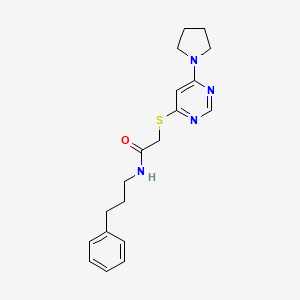
![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)
![1-[4-(4-Methoxybenzoyl)-3-isoxazolyl]-1-ethanone](/img/structure/B2354882.png)
![8-((2-Chlorophenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2354883.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2354884.png)

